2,5-Dinitropyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-5(6-3-4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDYINZWPPUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376514 | |

| Record name | 2,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15009-92-4 | |

| Record name | 2,5-Dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15009-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2,5-Dinitropyridine

An In-Depth Technical Guide to 2,5-Dinitropyridine for Researchers and Drug Development Professionals

Introduction

2,5-Dinitropyridine is a significant heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of more complex molecules.[1] Its pyridine core, substituted with two nitro groups, imparts unique electronic properties that drive its reactivity and make it a valuable building block in medicinal chemistry and materials science. Dinitropyridines are foundational materials for creating compounds with potential applications as antitumor, antiviral, and anti-neurodegenerative agents, as well as being precursors for energetic materials.[1] This guide offers a comprehensive overview of the physical and chemical properties of 2,5-Dinitropyridine, tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical Identity and Structure

A clear understanding of the fundamental identifiers and the three-dimensional arrangement of a molecule is crucial for any scientific investigation.

Key Identifiers for 2,5-Dinitropyridine

| Identifier | Value |

| IUPAC Name | 2,5-Dinitropyridine |

| CAS Number | 15009-92-4 |

| Molecular Formula | C₅H₃N₃O₄ |

| Molecular Weight | 169.1 g/mol [2] |

| InChI Key | HRXDYINZWPPUJS-UHFFFAOYSA-N[2] |

digraph "2,5-Dinitropyridine_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="4,4!"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; H3[label="H", pos="-1.5,-1!"]; H4[label="H", pos="0,-1.7!"]; H6[label="H", pos="1.5,1!"]; N2 [label="N", pos="-1.73,1!"]; O2a [label="O", pos="-1.73,1.8!"]; O2b [label="O", pos="-2.4,-0.5!"]; N5 [label="N", pos="1.73,-1!"]; O5a [label="O", pos="1.73,-1.8!"]; O5b [label="O", pos="2.4,0.5!"];

// Ring bonds edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Hydrogen bonds C3 -- H3; C4 -- H4; C6 -- H6;

// Nitro group at C2 C2 -- N2; N2 -- O2a [style=double]; N2 -- O2b;

// Nitro group at C5 C5 -- N5; N5 -- O5a [style=double]; N5 -- O5b;

// Double bonds in the ring edge [style=double]; C2 -- C3; C4 -- C5; C6 -- N1; }

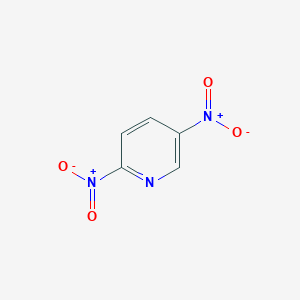

Caption: 2D Chemical Structure of 2,5-Dinitropyridine.

Physical Properties

The physical characteristics of 2,5-Dinitropyridine are essential for its handling, storage, and application in various experimental setups.

Summary of Physical Properties

| Property | Value |

| Boiling Point | 352.1°C at 760 mmHg[2] |

| Density | 1.59 g/cm³[2] |

| Vapor Pressure | 7.98E-05 mmHg at 25°C[2] |

| Exact Mass | 169.01200 u[2] |

Solubility Profile

While specific quantitative solubility data for 2,5-dinitropyridine is not extensively documented, its solubility can be inferred from related compounds. Pyridine-based molecules often exhibit solubility in common organic solvents. However, compounds with multiple polar functional groups, such as the nitro groups in 2,5-dinitropyridine, may have limited solubility in nonpolar solvents. For synthetic transformations, polar aprotic solvents such as DMF or DMSO are often suitable. The basic nitrogen atom in the pyridine ring allows for protonation in acidic media, which can enhance solubility in aqueous acids. Conversely, related pyridine carboxylic acids are known to be soluble in aqueous bases.[3]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2,5-Dinitropyridine.

Expected Spectroscopic Signatures

| Technique | Expected Features |

| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the two nitro groups will cause these signals to appear at a high chemical shift (downfield). The splitting pattern will be complex due to coupling between the adjacent protons. |

| ¹³C NMR | The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the pyridine ring. The carbons attached to the nitro groups (C2 and C5) will be significantly deshielded and appear at a lower field. |

| IR Spectroscopy | The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro groups (typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 169, corresponding to the molecular weight of 2,5-Dinitropyridine. Common fragmentation patterns may involve the loss of nitro groups (NO₂). |

Chemical Properties and Reactivity

The chemical behavior of 2,5-Dinitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is a consequence of the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of the two nitro groups.

Synthesis

Dinitropyridines are typically prepared through the nitration of pyridine or its derivatives.[1] The direct nitration of pyridine itself is often challenging due to the deactivation of the ring by the nitrogen atom. However, substituted pyridines can be more readily nitrated.

Caption: Key reactions of 2,5-Dinitropyridine.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. [4][5]Dinitropyridines, including the 2,5-isomer, are valuable intermediates in the synthesis of novel therapeutic agents. Their utility stems from their role as precursors to a wide range of biologically active compounds, including those with potential antitumor, antiviral, and anti-neurodegenerative properties. [1]Furthermore, the high nitrogen content and energetic nature of dinitropyridines make them of interest in the field of energetic materials. [1][6]

Safety and Handling

As with all nitroaromatic compounds, 2,5-Dinitropyridine should be handled with care. While a specific, comprehensive safety data sheet is not widely available, information can be extrapolated from related compounds.

-

General Hazards: Compounds of this class may cause skin and eye irritation. [7][8]Inhalation or ingestion should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling 2,5-Dinitropyridine.

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Experimental Protocols

The following are generalized protocols that illustrate common synthetic transformations involving dinitropyridines.

Protocol 1: General Procedure for the Synthesis of a Dinitropyridine via Nitration

This protocol is a generalized representation of the nitration of a pyridine derivative.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Addition of Starting Material: Slowly add the pyridine starting material to the cooled nitrating mixture, ensuring the temperature does not rise significantly.

-

Reaction: Allow the reaction to stir at a controlled temperature (which may range from room temperature to elevated temperatures depending on the substrate) for a specified period.

-

Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a typical reaction of a dinitropyridine with a nucleophile.

-

Reaction Setup: Dissolve the 2,5-Dinitropyridine in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a reaction vessel.

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine or thiol) to the solution. A base may be required to facilitate the reaction.

-

Reaction: Heat the reaction mixture to an appropriate temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Purification: Collect the solid product by filtration and purify by recrystallization or column chromatography to obtain the desired substituted pyridine.

References

-

(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. Available at: [Link]

-

2,6-Dinitropyridine | C5H3N3O4 | CID 20157132 - PubChem. Available at: [Link]

-

2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem. Available at: [Link]

-

3,5-Dinitropyridine | C5H3N3O4 | CID 598054 - PubChem. Available at: [Link]

-

NMR spectroscopy data (pyridine-d 5 ) for compound 2 - ResearchGate. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

-

2,5-DIAMINOPYRIDINE | Georganics. Available at: [Link]

-

Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

-

Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine - ProQuest. Available at: [Link]

-

Regioselective and sequential reactivity of activated 2,5-diketopiperazines - PubMed. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed. Available at: [Link]

- CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents.

-

Reaction of 2,5-dihydroxy--[1][9]benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing). Available at: [Link]

-

Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. Available at: [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. Available at: [Link]

-

Natural Compounds Applications in Drug Discovery and Development | MDPI Books. Available at: [Link]

-

A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties - SCCM 2025 - APS Meeting Archive. Available at: [Link]

-

Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid - Reddit. Available at: [Link]

- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google Patents.

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. Available at: [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5 - YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,5-DINITROPYRIDINE | CAS: 15009-92-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. reddit.com [reddit.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic properties, decomposition kinetics of 2-(5-amino-2<i>H</i>-tetrazol-1-yl)-4-amine-3,5-dinitropyridine - ProQuest [proquest.com]

- 7. fishersci.com [fishersci.com]

- 8. georganics.sk [georganics.sk]

- 9. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dinitropyridine: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2,5-Dinitropyridine, a pivotal heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, a robust synthetic pathway, its reactivity profile, and its significance as a versatile building block in medicinal chemistry.

Introduction: The Significance of the Dinitropyridine Scaffold

Dinitropyridines represent a class of heterocyclic compounds of significant interest. They serve as crucial precursors in the synthesis of a wide array of functional molecules, including energetic materials, agrochemicals, and, most notably, biologically active compounds.[1] The pyridine ring itself is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved therapeutics for conditions ranging from tuberculosis to cancer.[2][3][4] The introduction of nitro groups onto this scaffold profoundly influences its electronic properties, rendering it a potent electrophile and a valuable intermediate for constructing more complex molecular architectures. This guide will focus specifically on the 2,5-isomer, providing the in-depth knowledge necessary for its effective utilization in a research and development setting.

Core Properties and Molecular Structure of 2,5-Dinitropyridine

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and development. This section outlines the key identifiers and physicochemical characteristics of 2,5-Dinitropyridine.

Chemical Identity

-

Chemical Name: 2,5-Dinitropyridine

-

Molecular Formula: C₅H₃N₃O₄[5]

-

Molecular Weight: 169.10 g/mol [5]

-

InChI Key: HRXDYINZWPPUJS-UHFFFAOYSA-N[5]

-

Canonical SMILES: C1=C(C=NC=C1[O-])[O-][6]

Physicochemical Data

The following table summarizes the key physical and chemical properties of 2,5-Dinitropyridine.

| Property | Value | Source |

| Density | 1.59 g/cm³ | [5] |

| Boiling Point | 352.1 °C at 760 mmHg | [5] |

| Flash Point | 166.7 °C | [5] |

Molecular Structure and Electronic Profile

The molecular structure of 2,5-Dinitropyridine consists of a pyridine ring substituted with two nitro groups at positions 2 and 5.

Caption: Molecular structure of 2,5-Dinitropyridine.

The presence of the electronegative nitrogen atom in the pyridine ring, combined with the potent electron-withdrawing effects of the two nitro groups, renders the aromatic system highly electron-deficient. This electronic characteristic is the cornerstone of its reactivity, making it particularly susceptible to nucleophilic attack.

Synthesis of 2,5-Dinitropyridine: A Representative Protocol

While various methods exist for the synthesis of dinitropyridines, a common and effective approach involves the direct nitration of a suitable pyridine precursor.[1] The following protocol describes a plausible synthesis of 2,5-Dinitropyridine from 2-chloropyridine. The rationale for this choice of precursor is that the chloro-substituent is a good leaving group for subsequent reactions, and its presence can direct the nitration.

Synthetic Workflow

Caption: Synthetic workflow for 2,5-Dinitropyridine.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established principles of aromatic nitration. It should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Nitric Acid: Slowly add fuming nitric acid (e.g., 25 mL) dropwise to the sulfuric acid while maintaining the temperature below 10 °C. This exothermic reaction requires careful control.

-

Addition of 2-Chloropyridine: Once the nitrating mixture has cooled back to 0-5 °C, add 2-chloropyridine (e.g., 0.1 mol) dropwise from the dropping funnel. The reaction temperature should be maintained between 0-10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, which may require optimization) for several hours (e.g., 2-4 hours) to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Neutralization: Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified.

-

Purification: Recrystallize the crude 2,5-Dinitropyridine from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Reactivity and Synthetic Utility

The electron-deficient nature of the 2,5-Dinitropyridine ring dictates its reactivity, primarily characterized by its susceptibility to Nucleophilic Aromatic Substitution (SₙAr) .[5][7][8] The nitro groups at the 2- and 5-positions act as powerful activating groups, stabilizing the negative charge in the Meisenheimer intermediate formed during the substitution process.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction on 2,5-Dinitropyridine typically proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (in this case, potentially one of the nitro groups, or if starting from a halo-dinitropyridine, the halide). This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product.

The nitro groups are crucial as they delocalize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

Representative Protocol: Synthesis of an N-Aryl-5-nitro-2-pyridinamine

This protocol illustrates the use of 2,5-Dinitropyridine as a substrate in an SₙAr reaction, a common transformation in the synthesis of pharmaceutical intermediates. In this example, one of the nitro groups is displaced by an amine.

Caption: Workflow for an SₙAr reaction with 2,5-Dinitropyridine.

-

Reactant Setup: In a round-bottom flask, dissolve 2,5-Dinitropyridine (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile and Base: Add aniline (1.1 equivalents) followed by a non-nucleophilic base such as potassium carbonate (2 equivalents) to the reaction mixture. The base serves to deprotonate the amine nucleophile or neutralize any acidic byproducts.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-5-nitro-2-pyridinamine.

Spectroscopic Characterization Profile

Authenticating the structure of 2,5-Dinitropyridine requires a suite of spectroscopic analyses. While a publicly available, comprehensive dataset is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[6][9]

| Technique | Expected Features |

| ¹H NMR | - Three distinct signals in the aromatic region (approx. 7.5-9.5 ppm).- The proton at C4 would likely be the most downfield due to the influence of both nitro groups.- Protons at C3 and C6 will show characteristic doublet or doublet of doublets splitting patterns based on their coupling with adjacent protons. |

| ¹³C NMR | - Five signals for the five carbon atoms of the pyridine ring.- Carbons attached to the nitro groups (C2 and C5) will be significantly deshielded and appear downfield.- The remaining carbons (C3, C4, C6) will also be in the aromatic region, with their chemical shifts influenced by the positions of the nitro groups. |

| FT-IR | - Strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups, typically in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹.- C=N and C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.- C-H stretching vibrations above 3000 cm⁻¹. |

| Mass Spec | - A molecular ion peak (M⁺) corresponding to the molecular weight of 169.10 g/mol .- Characteristic fragmentation patterns involving the loss of nitro groups (NO₂) and other fragments of the pyridine ring. |

Safety and Handling

Dinitropyridine compounds, like many nitroaromatic compounds, should be handled with care due to their potential toxicity and reactivity.[4][10] A specific Safety Data Sheet (SDS) for 2,5-Dinitropyridine should always be consulted prior to use. General safety precautions based on related compounds are as follows:

-

Hazard Statements: Likely to be classified as toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[10][11] Nitroaromatic compounds can also pose an explosion hazard, especially when heated or subjected to shock, and should be handled with appropriate precautions.[12]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid breathing dust, fumes, or vapors.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

-

Conclusion

2,5-Dinitropyridine is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its electron-deficient nature, conferred by the two nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups. This guide has provided a detailed overview of its properties, a plausible synthetic route, and a representative example of its synthetic utility. By understanding and applying the principles outlined herein, researchers can effectively leverage 2,5-Dinitropyridine as a strategic building block in the design and development of novel chemical entities.

References

-

Kanishchev, O. D., et al. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectroscopy data (pyridine-d 5 ) for compound 2. Available at: [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Available at: [Link]

-

Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Available at: [Link]

- Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.

-

Saini, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4515–4544. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

-

YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]

-

Smith, K., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(34), 8908-8927. Available at: [Link]

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

Wikipedia. (n.d.). 2-Chloropyridine. Available at: [Link]

-

Goreshnik, E., et al. (2013). Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 749-756. Available at: [Link]

- Google Patents. (n.d.). CN101830844A - Preparation method of 2-chloropyridine.

-

ResearchGate. (n.d.). Table 1. NMR Spectroscopic Data of 1 in Pyridine-d 5 (δ, ppm). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. Synthetic Strategies for Dinucleotides Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2,5-DINITROPHENOL(329-71-5) 1H NMR spectrum [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2,5-Dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,5-Dinitropyridine in Synthesis

2,5-Dinitropyridine is a highly activated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] The pyridine core is a prevalent scaffold in numerous pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key biological interactions.[1] The presence of two strongly electron-withdrawing nitro groups significantly enhances the electrophilicity of the pyridine ring, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of a wide array of functional groups, providing a direct route to novel 2-substituted-5-nitropyridine derivatives, which are valuable intermediates in the synthesis of bioactive molecules.[1] This guide provides a detailed exploration of the mechanistic principles, practical applications, and comprehensive experimental protocols for leveraging 2,5-dinitropyridine in SNAr reactions.

Mechanistic Insights: A Tale of Two Positions

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is then restored by the departure of a leaving group. In the case of 2,5-dinitropyridine, a nitro group (as the nitrite ion) serves as the leaving group.[3]

A critical aspect of reactions with 2,5-dinitropyridine is the regioselectivity of the nucleophilic attack. The pyridine ring is inherently electron-deficient, particularly at the 2- and 4-positions, due to the inductive effect of the ring nitrogen. The two nitro groups further activate the ring towards nucleophilic attack. The key to understanding the regioselectivity lies in the stability of the Meisenheimer complex formed upon nucleophilic addition.

-

Attack at the C2-position: When a nucleophile attacks the carbon at the 2-position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the ring nitrogen and the oxygen atoms of the nitro group at the 5-position (which is para to the C2 position). This extensive resonance stabilization significantly lowers the activation energy for this pathway.

-

Attack at the C5-position: Conversely, an attack at the C5-position results in a Meisenheimer intermediate where the negative charge cannot be directly delocalized onto the ring nitrogen. This leads to a less stable intermediate and a higher activation energy.

Consequently, nucleophilic aromatic substitution on 2,5-dinitropyridine occurs with high regioselectivity at the C2-position , leading to the formation of 2-substituted-5-nitropyridine derivatives.[4]

Sources

Application Notes and Protocols: 2,5-Dinitropyridine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 2,5-Dinitropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a well-established "privileged scaffold" due to its presence in numerous approved drugs and biologically active molecules.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable core for drug design.[2] Within the diverse family of pyridine derivatives, 2,5-dinitropyridine stands out as a particularly valuable building block for the synthesis of novel therapeutic agents.[3]

The strategic placement of two powerful electron-withdrawing nitro groups on the pyridine ring profoundly influences its chemical reactivity, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity provides a reliable and versatile handle for the introduction of a wide array of functional groups, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide provides an in-depth exploration of the chemical principles, synthetic protocols, and medicinal chemistry applications of the 2,5-dinitropyridine scaffold, tailored for researchers, scientists, and drug development professionals.

Core Principle: Nucleophilic Aromatic Substitution (SNAr) on the 2,5-Dinitropyridine Ring

The key to the utility of 2,5-dinitropyridine derivatives, particularly those with a suitable leaving group at the 2- or 6-position (e.g., a halogen), is their high reactivity in SNAr reactions. This reactivity stems from the ability of the two nitro groups to stabilize the negative charge of the Meisenheimer complex, the key intermediate in this two-step addition-elimination mechanism.[4][5]

Mechanism Causality:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. The electron-withdrawing nature of the nitro groups, coupled with the inherent electron deficiency of the pyridine ring, makes this carbon highly electrophilic.

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization significantly lowers the activation energy of the reaction.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the substituted product.

The strategic positioning of the nitro groups relative to the leaving group is paramount for this stabilization.

Application Notes: Leveraging 2,5-Dinitropyridine in Drug Discovery

The 2,5-dinitropyridine moiety is a versatile pharmacophore that has been incorporated into a range of biologically active molecules, demonstrating its potential in targeting various diseases.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The 2,5-dinitropyridine scaffold has been successfully employed in the design of potent kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the dinitrophenyl moiety can engage in various non-covalent interactions within the ATP-binding pocket of kinases.

Example Application: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of quinazoline-2,5-diamine derivatives have been developed as potent HPK1 inhibitors, with the 2,5-diaminopyrimidine core (isosteric to 2,5-diaminopyridine) playing a crucial role in their activity. While not a direct 2,5-dinitropyridine derivative, the synthetic strategies often involve precursors that highlight the utility of substituted pyridines in building complex heterocyclic systems.[6][7]

Anticancer Agents

Beyond kinase inhibition, the 2,5-dinitropyridine scaffold has been incorporated into molecules with broader anticancer activity. The planar nature of the pyridine ring can facilitate intercalation with DNA, while the substituents introduced via SNAr can modulate cytotoxicity and target specificity.

Example Application: Dihydropyridine and Pyridine Analogs

A series of novel dihydropyridine and pyridine analogs have been synthesized and evaluated for their anticancer activity against HeLa and MCF-7 cancer cell lines. While these examples do not start from 2,5-dinitropyridine, the biological evaluation of the resulting pyridine-containing molecules underscores the potential of this heterocyclic core in oncology.[8]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyridine Analogs | HeLa, MCF-7 | 0.49 - 8.8 | [8] |

| Quinoline-based Dihydrazones | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | [9] |

Antimalarial Agents

The fight against malaria requires a continuous pipeline of new drugs with novel mechanisms of action to combat drug resistance. Pyridine-containing compounds have shown promise as antimalarial agents.

Example Application: Pyridine Carboxamides and Thiocarboxamides

A study on pyridine carboxamides and their thioamide analogs revealed potent antiplasmodial activity. Thiopicolinamide, a pyridine-based compound, exhibited submicromolar activity against Plasmodium falciparum with high selectivity, suggesting a novel mechanism of action.[10] While not directly derived from 2,5-dinitropyridine, this highlights the potential of functionalized pyridines in antimalarial drug discovery.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and subsequent functionalization of the 2,5-dinitropyridine scaffold.

Protocol 1: Synthesis of 2-Amino-3,5-dinitropyridine from 2-Amino-3-nitropyridine

This protocol describes the nitration of 2-amino-3-nitropyridine to introduce a second nitro group at the 5-position.

Materials:

-

2-Amino-3-nitropyridine

-

Concentrated Sulfuric Acid (H2SO4)

-

Fuming Nitric Acid (HNO3)

-

Ice

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 2-amino-3-nitropyridine in concentrated H2SO4 at 0°C, add fuming HNO3 dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature for 20 minutes, then heat to 45°C for 90 minutes.

-

Cool the reaction mixture and carefully pour it into a beaker containing crushed ice.

-

The resulting precipitate is collected by filtration and air-dried to yield 2-amino-3,5-dinitropyridine as a yellow solid.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of 2-Chloro-3,5-dinitropyridine with Amines

This protocol outlines a general method for the reaction of 2-chloro-3,5-dinitropyridine with various primary and secondary amines.

Materials:

-

2-Chloro-3,5-dinitropyridine

-

Desired amine (e.g., aniline, piperidine, morpholine)

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile)

-

Base (e.g., Triethylamine, Potassium Carbonate) - optional, depending on the amine's basicity and salt form

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

Dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the desired amine (1.0-1.2 eq) to the solution. If the amine is used as a hydrochloride salt, add a suitable base (1.1-1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like acetonitrile or polar protic solvents like methanol and ethanol are commonly used to facilitate the dissolution of the reactants and stabilize the charged intermediate.

-

Temperature: Refluxing is often necessary to provide sufficient energy to overcome the activation barrier of the reaction.

-

Base: A base is used to neutralize any acid formed during the reaction (e.g., HCl) and to deprotonate the amine if it is in a salt form, thus generating the free nucleophile.

Protocol 3: Synthesis of 2-Thio-substituted-3,5-dinitropyridines

This protocol describes the reaction of 2-chloro-3,5-dinitropyridine with thiols to introduce a sulfur linkage.

Materials:

-

2-Chloro-3,5-dinitropyridine

-

Desired thiol (e.g., thiophenol, benzyl thiol)

-

Base (e.g., Sodium Hydride, Potassium Carbonate)

-

Solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0-1.2 eq) in the chosen solvent.

-

Add the base (1.1-1.5 eq) portion-wise at 0°C to generate the thiolate anion.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-chloro-3,5-dinitropyridine (1.0 eq) in the same solvent dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The 2,5-dinitropyridine scaffold is a powerful and versatile building block in medicinal chemistry. Its high reactivity in SNAr reactions allows for the straightforward introduction of a wide range of functional groups, facilitating the rapid generation of compound libraries for biological screening. The successful application of this scaffold in the development of kinase inhibitors and other bioactive molecules underscores its potential for future drug discovery efforts. Further exploration of the chemical space around the 2,5-dinitropyridine core, coupled with advanced computational and biological screening techniques, is likely to yield novel therapeutic agents for a variety of diseases.

References

- Bastrakov, M. A., & Starosotnikov, A. M. (2024). Dinitropyridines: Synthesis and Reactions. Asian Journal of Organic Chemistry.

-

De Angelis, F., et al. (2024). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 29(13), 3025. [Link]

- Anonymous. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.

- Anonymous. (2025).

- Anonymous. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents.

-

Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

- Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.

- Anonymous. (2024). A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine.

-

Terán, C., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8842–8848. [Link]

- Anonymous. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar.

- Anonymous. (2025). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI.

- Anonymous. (n.d.). pharmacophore-modeling-studies-on-2-arylidene-4-substituted-aryl-but-3-en-4-olides.pdf.

-

Jia, J., et al. (2023). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Medicinal Chemistry, 30(9), 1060–1085. [Link]

- Anonymous. (2022). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. PubMed.

-

Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]

- Anonymous. (2018). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH.

- Anonymous. (2021). Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents...

- Anonymous. (2024). SynthFormer: Equivariant Pharmacophore-based Generation of Molecules for Ligand-Based Drug Design. arXiv.

- Anonymous. (2023).

- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.

- Anonymous. (2025). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis.

- Anonymous. (2025).

Sources

- 1. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Safe Handling of 2,5-Dinitropyridine

Introduction

2,5-Dinitropyridine is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and energetic materials.[1] Its molecular structure, which incorporates two nitro functional groups on a pyridine ring, renders it highly energetic and potentially hazardous if not handled with the appropriate precautions.[1][2] Incidents involving energetic materials in laboratory settings can have catastrophic consequences, ranging from equipment damage to severe injury and fatalities.[3][4][5] Therefore, a comprehensive understanding of its properties and a meticulously designed safety protocol are paramount.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines the essential safety protocols, engineering controls, and personal protective equipment (PPE) required for the safe manipulation of 2,5-Dinitropyridine. The procedures described herein are based on established principles for handling shock-sensitive and toxic chemicals, aiming to create a self-validating system of safety that protects personnel and infrastructure.[6][7]

Hazard Characterization and Risk Assessment

A thorough understanding of the specific hazards associated with 2,5-Dinitropyridine is the foundation of a robust safety plan. The primary risks are its explosive potential and its toxicity.

Physical and Chemical Hazards

-

Explosive Potential: As a di-nitro compound, 2,5-Dinitropyridine is an energetic material. It is classified as shock-sensitive, meaning it can decompose or explode when subjected to mechanical shock, friction, or heat.[6][8] It is crucial to avoid grinding, scraping, or any action that could create friction.[9] The risk of detonation increases when the material is heated, especially under confinement.[10]

-

Incompatibility: This compound is incompatible with strong oxidizing agents, strong bases, and reducing agents. Mixing with such substances can lead to highly exothermic and potentially explosive reactions. Contact with certain metals should also be avoided, as this can form shock-sensitive metal picrate-like salts.[6]

-

Dust Explosion: Like many fine organic solids, airborne dust of 2,5-Dinitropyridine can form an explosive mixture with air.[11]

Toxicological Hazards

While specific toxicological data for 2,5-Dinitropyridine is limited, compounds in the nitroaromatic family are generally considered toxic.[12] Prudent practice dictates treating it as a hazardous substance.[7]

-

Routes of Exposure: The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

-

Health Effects: Ingestion is potentially fatal.[12] Skin and eye contact can cause significant irritation, and inhalation may lead to respiratory tract irritation.[11][13] Systemic effects common to nitroaromatics, such as methemoglobinemia, should be considered a potential risk.

Hazard Summary Table

| Hazard Category | Specific Risk | Causality | Key Mitigation Strategy |

| Physical | Explosion / Detonation | Shock, friction, or heat can initiate rapid exothermic decomposition.[6] | Handle small quantities; use blast shields; avoid grinding, scraping, and direct heating.[9][14] |

| Physical | Dust Explosion | Fine particles suspended in air can ignite rapidly if an ignition source is present.[11] | Minimize dust generation; ensure adequate ventilation; use non-sparking tools. |

| Reactivity | Incompatibility | Violent reaction with strong oxidizing/reducing agents and bases.[10][11] | Segregate from incompatible chemicals in storage and use. |

| Health | Acute Toxicity | Harmful or fatal if inhaled, ingested, or absorbed through the skin.[12] | Use fume hoods and appropriate PPE; prevent all direct contact. |

| Health | Irritation | Causes skin, eye, and respiratory system irritation.[11][13] | Wear chemical splash goggles, face shield, and chemically resistant gloves. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and PPE is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to implement a Chemical Hygiene Plan (CHP) that specifies these controls.[15][16][17]

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of 2,5-Dinitropyridine must be performed inside a certified chemical fume hood to contain any dust or vapors and provide a primary barrier in case of a minor incident.

-

Blast Shield: A sturdy, portable blast shield (e.g., 1/2-inch polycarbonate) must be positioned between the experiment and the researcher at all times. This is a critical barrier against projectiles in the event of an explosion.[14]

-

Designated Area: A specific area within the lab should be designated for work with energetic materials. This area must be kept clean, uncluttered, and clearly marked with warning signs.[18][19]

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of hazardous vapors or dust.

Required Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling this material. The following specialized PPE must be worn:[9][20]

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield.

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Body Protection: A flame-resistant (FR) lab coat is required. For procedures with elevated risk, a leather jacket or blast apron should be worn over the FR lab coat.[14]

-

Tools: Use non-metallic, spark-resistant spatulas and tools (e.g., made of Teflon, ceramic, or wood) to prevent initiation by friction or spark.[9]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for safely handling 2,5-Dinitropyridine in a laboratory setting. Adherence to this workflow is critical for mitigating risk.

Caption: Step-by-step workflow for the safe handling of 2,5-Dinitropyridine.

Pre-Experiment Preparation

-

Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 2,5-Dinitropyridine and the lab-specific Standard Operating Procedure (SOP).[19][21]

-

Prepare Work Area: Clear the fume hood of all unnecessary chemicals, equipment, and combustible materials.[18] Ensure emergency equipment (fire extinguisher, safety shower, eyewash) is accessible.

-

Set Up Shielding: Place the polycarbonate blast shield between the fume hood sash and the experimental setup, ensuring a clear line of sight but maximum body protection.

-

Don PPE: Put on all required PPE as detailed in Section 2.2.

Weighing and Transfer

-

Quantities: Work with the smallest quantity of material feasible for the experiment. It is strongly advised to keep quantities below 1 gram for any single operation.

-

Weighing: Use an anti-static weigh boat or glassine paper. Use a ceramic or Teflon-coated spatula to gently scoop the material. Crucially, do not scrape the material from the container or against any hard surface.

-

Transfer: Gently add the weighed solid to the reaction vessel. If dissolving, add the solid in small portions to the solvent while stirring gently. Avoid adding solvent to the bulk solid, as this can create localized heating.

Reaction and Workup

-

Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath with a temperature controller and a secondary containment vessel. Never heat the dry solid directly.

-

Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm (e.g., rapid temperature increase, gas evolution, color change). Have a cooling bath readily available for emergency quenching.

Post-Experiment Decontamination and Disposal

-

Decontamination: All glassware and equipment that have contacted 2,5-Dinitropyridine must be decontaminated. Rinse them with an appropriate solvent (e.g., acetone) in the fume hood. Collect all rinsate as hazardous waste.[22]

-

Waste Disposal:

-

Solid Waste: Contaminated PPE, weigh boats, and other solid materials must be placed in a designated, clearly labeled hazardous waste container for energetic materials.[22]

-

Liquid Waste: All reaction mixtures and solvent rinses must be collected in a compatible, labeled hazardous waste container. Do not mix this waste with other waste streams, especially those containing acids or oxidizers.[23][24]

-

Regulatory Compliance: All waste disposal must comply with institutional, local, and federal regulations for hazardous waste.[22]

-

Emergency Response Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Caption: Emergency response plan for incidents with 2,5-Dinitropyridine.

-

In Case of a Spill:

-

Alert personnel in the immediate area and the laboratory supervisor.

-

If the spill is large, evacuate the laboratory and call emergency services/EHS.

-

For a small, manageable spill, cover the solid with a non-combustible absorbent like vermiculite or sand to prevent it from becoming airborne. Do not sweep the dry powder.

-

Contact your institution's Environmental Health & Safety (EHS) department for cleanup and disposal.

-

-

In Case of Personal Exposure:

-

Skin: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

-

Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.

-

In all cases, seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS).[12]

-

-

In Case of Fire or Explosion:

-

If an explosion occurs or a fire starts, immediately activate the nearest fire alarm.

-

Evacuate the laboratory and the building.

-

Do not attempt to fight a fire involving energetic materials unless you are trained to do so and it is very small. Use a Class D dry powder extinguisher. Never use water.

-

References

-

How To Handle Explosive Chemicals . The Chemistry Blog. [Link]

-

Dinitropyridines: Synthesis and Reactions . ResearchGate. [Link]

-

Safe Management of Shock Sensitive Chemicals . Safety & Health Bulletin. [Link]

-

Safety Hazards in the Energetics Laboratory . Defense Systems Information Analysis Center (DSIAC). [Link]

-

Runaway: Explosion at T2 Laboratories . U.S. Chemical Safety Board. [Link]

-

2,CHLORO-3,5-DINITROPYRIDINE AR MSDS . Loba Chemie. [Link]

-

1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

-

Explosive and Shock Sensitive Chemicals . Gettysburg College. [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI). [Link]

-

OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

-

Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. [Link]

-

HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University. [Link]

-

T2 Laboratories Inc. Reactive Chemical Explosion . U.S. Chemical Safety Board. [Link]

-

Policy on Laboratory use of Explosive and High Energy Materials . Case Western Reserve University. [Link]

-

OSHA Laboratory Standard . Compliancy Group. [Link]

-

SHOCK-SENSITIVE/REACTIVES CONSIDERATIONS . University of Wisconsin System. [Link]

-

Personal Protective Equipment (PPE) . CHEMM. [Link]

-

PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

-

Explosion in a petrochemical plant . ARIA. [Link]

-

Working with Potentially Explosive Chemicals/Reactions . University of Auckland. [Link]

-

Examples of PPE for Dangerous Goods Classes . Canada Safety Training Centre. [Link]

-

Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]

-

Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling . University of California, Berkeley. [Link]

-

3,5-Dinitropyridine . PubChem. [Link]

-

Hazardous Waste Disposal Procedures . University of Florida. [Link]

-

Chemical plant explosion leaves over a dozen injured in Pennsylvania . KVUE. [Link]

-

A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan . University of Alabama in Huntsville. [Link]

-

Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

-

The Laboratory Standard . Vanderbilt University. [Link]

-

At least 13 people injured following massive explosion at Crawford County chemical plant . WTAE-TV Pittsburgh. [Link]

-

Hazardous Materials Disposal Guide . Nipissing University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. dsiac.dtic.mil [dsiac.dtic.mil]

- 4. m.youtube.com [m.youtube.com]

- 5. csb.gov [csb.gov]

- 6. bnl.gov [bnl.gov]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Explosive and Shock Sensitive Chemicals - Campus Safety - Gettysburg.edu [gettysburg.edu]

- 9. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]

- 10. 2,5-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

- 14. uah.edu [uah.edu]

- 15. osha.gov [osha.gov]

- 16. compliancy-group.com [compliancy-group.com]

- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 18. case.edu [case.edu]

- 19. osha.oregon.gov [osha.oregon.gov]

- 20. uwp.edu [uwp.edu]

- 21. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]

- 22. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 23. mtu.edu [mtu.edu]

- 24. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

The Strategic Utility of 2,5-Dinitropyridine in the Genesis of Novel Heterocyclic Architectures: Advanced Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern synthetic chemistry, the pursuit of novel heterocyclic scaffolds remains a cornerstone of innovation, particularly within the realms of medicinal chemistry and materials science. Among the myriad of building blocks available to the discerning chemist, 2,5-dinitropyridine emerges as a molecule of significant strategic value. Its electron-deficient pyridine core, activated by two nitro groups, presents a versatile platform for the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of 2,5-dinitropyridine, offering not just protocols, but a foundational understanding of the principles that govern its reactivity.

The Chemical Persona of 2,5-Dinitropyridine: A Hub of Reactivity

The synthetic potential of 2,5-dinitropyridine is fundamentally rooted in its electronic properties. The pyridine nitrogen, an inherently electron-withdrawing entity, in concert with two powerfully electron-withdrawing nitro groups, renders the pyridine ring highly electrophilic. This pronounced electron deficiency makes the ring susceptible to attack by a wide range of nucleophiles, setting the stage for a variety of transformative chemical reactions.

The primary mode of reaction is Nucleophilic Aromatic Substitution (SNAr) . In this mechanistic pathway, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product.[1] In the context of 2,5-dinitropyridine, a nitro group can, under appropriate conditions, serve as the leaving group, a testament to the high degree of activation of the ring. More commonly, a pre-existing leaving group at a position activated by the nitro groups, such as a halogen, is displaced.

The regioselectivity of nucleophilic attack is a critical consideration. The positions ortho and para to the nitro groups are the most activated towards nucleophilic attack due to their ability to delocalize the negative charge of the Meisenheimer intermediate.[1][2] In 2,5-dinitropyridine, this translates to heightened reactivity at the C2, C4, and C6 positions. The specific site of attack can be influenced by the nature of the nucleophile, the presence of other substituents, and the reaction conditions.

Synthesis of Fused N-Heterocycles: Crafting Complexity through Intramolecular Cyclization

A powerful application of 2,5-dinitropyridine lies in the synthesis of fused heterocyclic systems. This is often achieved through a tandem SNAr and intramolecular cyclization sequence, where a binucleophile is employed to first displace a leaving group on the pyridine ring, followed by an intramolecular reaction to form a new ring.

Synthesis of Imidazo[4,5-b]pyridines: A Gateway to Bioactive Scaffolds

Imidazo[4,5-b]pyridine cores are prevalent in a variety of biologically active molecules. The synthesis of these structures can be efficiently achieved starting from 2-chloro-3,5-dinitropyridine, a close derivative and synthetically analogous to 2,5-dinitropyridine. The strategy involves the selective reduction of one nitro group to an amine, followed by cyclization.

Reaction Workflow:

Figure 1: Workflow for the synthesis of Imidazo[4,5-b]pyridines.

Protocol 1: General Procedure for the Synthesis of Imidazo[4,5-b]pyridines [3]

-

Step 1: Nucleophilic Aromatic Substitution. To a solution of 2-chloro-3,5-dinitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the desired primary amine (1.1 eq). The reaction is typically carried out at room temperature or with gentle heating and can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction.

-

Step 2: Selective Nitro Group Reduction. The product from Step 1 is dissolved in a solvent mixture (e.g., ethanol/water). A reducing agent capable of selective reduction, such as ammonium sulfide or sodium dithionite, is added portion-wise at a controlled temperature (e.g., 0-10 °C). The progress of the reduction is monitored by TLC.

-

Step 3: Cyclization. The crude diamino intermediate can be cyclized by heating in a high-boiling point solvent, often with an acid catalyst (e.g., polyphosphoric acid or acetic acid), to facilitate the dehydration and ring closure to the desired imidazo[4,5-b]pyridine.

-

Purification. The final product is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and acetonitrile are common choices for SNAr reactions as they are polar enough to dissolve the reagents but are generally unreactive.

-

Selective Reduction: The use of mild reducing agents like ammonium sulfide is crucial to selectively reduce one nitro group in the presence of the other. Harsher reducing agents could lead to the reduction of both nitro groups.[3]

-

Acid Catalyst: The acid catalyst in the cyclization step protonates a hydroxyl intermediate, making it a better leaving group (water) and promoting the ring-closing dehydration.

Leveraging Binucleophiles for the Synthesis of Diverse Heterocycles

The reaction of 2,5-dinitropyridine and its derivatives with binucleophiles (molecules containing two nucleophilic centers) opens a vast landscape for the synthesis of a wide variety of heterocyclic systems, including those containing oxygen and sulfur.

Synthesis of O- and S-Containing Fused Heterocycles

By employing binucleophiles such as amino-phenols, amino-thiophenols, or diols, a range of fused oxazine, thiazine, and other related heterocyclic systems can be accessed. The general strategy remains a tandem SNAr-cyclization.

Reaction Mechanism Overview:

Figure 2: General mechanism for fused heterocycle synthesis.

Protocol 2: Synthesis of Pyrido[3,2-b][4]benzoxazines

This protocol is adapted from procedures for the synthesis of related benzoxazines.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) and o-aminophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) (2.0 eq), to the mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C for several hours, monitoring the progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Table 1: Representative Yields for the Synthesis of Fused Heterocycles

| Starting Dinitropyridine | Binucleophile | Product | Yield (%) | Reference |

| 2-Chloro-3,5-dinitropyridine | o-Aminophenol | 3-Nitropyrido[3,2-b][4]benzoxazine | High | [5] |

| 2-Chloro-3,5-dinitropyridine | o-Aminothiophenol | 3-Nitropyrido[3,2-b][4]benzothiazine | High | [5] |

Expert Insights:

-

The choice of base is critical. A non-nucleophilic base is used to deprotonate the nucleophile without competing in the SNAr reaction.

-

DMF is an excellent solvent for this type of reaction as it is polar, aprotic, and has a high boiling point, allowing for reactions to be conducted at elevated temperatures.

Applications in Medicinal Chemistry and Drug Discovery

The heterocyclic scaffolds synthesized from 2,5-dinitropyridine are of significant interest to the pharmaceutical industry due to their prevalence in a wide range of biologically active compounds.[3][6]

-

Anticancer Agents: Many kinase inhibitors, a cornerstone of modern cancer therapy, feature fused heterocyclic cores similar to those that can be synthesized from dinitropyridines. The imidazo[4,5-b]pyridine scaffold, for example, is a key component of several cyclin-dependent kinase (CDK) inhibitors.[5]

-

Antiviral and Antitumor Properties: Dinitropyridines themselves are considered useful precursors for compounds with potential antitumor and antiviral activities.[6]

-

Agrochemicals: The pyridine ring is a common motif in herbicides and insecticides. The functionalization of dinitropyridines allows for the synthesis of novel agrochemicals.

The ability to rapidly generate libraries of diverse heterocyclic compounds from a common starting material like 2,5-dinitropyridine is a significant advantage in the drug discovery process, enabling the exploration of a broader chemical space in the search for new therapeutic agents.

Conclusion and Future Outlook

2,5-Dinitropyridine stands as a testament to the power of strategic molecular design. Its inherent electronic properties make it a highly valuable and versatile building block for the synthesis of a wide array of novel heterocycles. The methodologies outlined in this guide, centered around the principles of nucleophilic aromatic substitution and intramolecular cyclization, provide a robust framework for the construction of complex molecular architectures. As the demand for new therapeutic agents and advanced materials continues to grow, the strategic application of well-designed building blocks like 2,5-dinitropyridine will undoubtedly play a pivotal role in driving future innovations in chemical synthesis.

References

- Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Quarterly Reviews, Chemical Society, 5(1), 1-16.

-

Bastrakov, M. A., & Starosotnikov, A. M. (2024). Dinitropyridines: Synthesis and Reactions. Asian Journal of Organic Chemistry. [Link]

- US9150570B2, Synthesis of heterocyclic compounds, (2015).

-

Wall, P. A., Mitchinson, K., & Thornton, P. D. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds. [Link]

-

ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions. [Link]

-

Nareen, S. F. (2013). synthesis some Heterocyclic Compound based on 2,5-disubsituted pyridine. ResearchGate. [Link]

-

Pop, F., et al. (2023). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 28(12), 4785. [Link]

-

MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. [Link]

-

Ryabukhin, S. V., et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(21), 5038. [Link]

-

El-Hammouda, M., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Molecular Diversity, 27(5), 1845-1875. [Link]

-

Mąkosza, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]

Sources

- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2,5-Dinitropyridine in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone structural motif in modern drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for diverse functionalization make it a privileged scaffold for targeting a wide array of biological receptors and enzymes.[1] Within the vast landscape of pyridine chemistry, nitropyridines, and particularly dinitropyridines, stand out as highly versatile intermediates. The strong electron-withdrawing nature of the nitro groups renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for the construction of complex, biologically active molecules.[2] This application note focuses on the synthesis and utility of 2,5-dinitropyridine, a key intermediate for the introduction of amine and other functionalities in the development of novel therapeutics.

Physicochemical Properties of 2,5-Dinitropyridine

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key properties of 2,5-dinitropyridine are summarized in the table below.

| Property | Value |

| Chemical Formula | C₅H₃N₃O₄ |

| Molecular Weight | 169.11 g/mol |

| CAS Number | 15009-92-4 |

| Appearance | Pale yellow crystalline solid (predicted) |

| Boiling Point | 352.1 °C at 760 mmHg |

| Density | 1.59 g/cm³ |

Synthesis of 2,5-Dinitropyridine: A Proposed Pathway

While various methods exist for the synthesis of dinitropyridine isomers, a common and effective strategy for accessing the 2,5-disubstituted pattern involves a multi-step sequence starting from readily available 2-aminopyridine. This pathway leverages the directing effects of the amino group and subsequent transformations to install the desired nitro functionalities.

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

The initial step involves the regioselective nitration of 2-aminopyridine. The amino group at the 2-position directs electrophilic substitution primarily to the 5-position.

Caption: Proposed synthesis of 2,5-Dinitropyridine.

Protocol 2: Proposed Synthesis of 2,5-Dinitropyridine

This protocol is based on established chemical principles for the conversion of an amino group to a nitro group on an aromatic ring.

-

Dissolve 2-amino-5-nitropyridine in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt.

-

In a separate vessel, prepare a solution or suspension of an oxidizing agent, such as a mixture of sodium nitrite and a copper(I) salt, in a suitable solvent.

-

Carefully add the cold diazonium salt solution to the oxidizing mixture.

-

Allow the reaction to proceed, monitoring for the evolution of nitrogen gas and the formation of the product.

-

After the reaction is complete, quench the mixture and extract the product with an appropriate organic solvent.

-